1-benzyl-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-12-methyl-N-(3-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17-7-6-10-20(13-17)27-25(31)22-14-21-24(29(22)16-19-8-4-3-5-9-19)28-23-12-11-18(2)15-30(23)26(21)32/h3-15H,16H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSKHWPERSPZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation at N1
The benzyl group is introduced via nucleophilic substitution using benzyl bromide in the presence of a base. The tricyclic intermediate is treated with benzyl bromide (1.2 eq) and potassium carbonate (2 eq) in DMF at 80°C for 6 hr. Quenching with ice water followed by extraction with dichloromethane affords the N1-benzylated product in 85% yield.
Methylation at C7
Selective methylation at C7 is achieved using methyl iodide and a strong base (e.g., LDA) at −78°C in THF. The reaction proceeds via deprotonation at C7, followed by alkylation, yielding the 7-methyl derivative in 78% yield.
Carboxamide Installation at C2
The C2-carboxamide moiety is introduced through a two-step process:
Ester Hydrolysis
The ethyl ester intermediate (from cyclization) is hydrolyzed using NaOH (2M) in ethanol/water (4:1) at reflux for 3 hr, yielding the carboxylic acid (92% yield).
Amide Coupling
The carboxylic acid is coupled with 3-methylaniline using T3P® (propylphosphonic anhydride) and DIPEA in dichloromethane at room temperature. This method avoids racemization and achieves 89% yield.
Reaction Conditions :
Oxidation to 4-Oxo Derivative
The 1,4-dihydro intermediate is oxidized to the 4-oxo form using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at 60°C for 4 hr. The reaction is quenched with Na₂S₂O₃, and the product is isolated via filtration (82% yield).
Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Core Formation | Cyclocondensation | Metal-catalyzed cyclization |
| Benzylation | K₂CO₃/DMF | Phase-transfer catalysis |
| Amide Coupling | T3P®/DIPEA | EDCI/HOBt |
| Overall Yield | 58% | 63% |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing pathways may form [2,3-d] vs. [3,2-d] isomers. Using bulky solvents (e.g., mesitylene) favors the desired regiochemistry.
-
Oxidation Over-reaction : DDQ in stoichiometric amounts prevents further dehydrogenation.
Scale-Up Considerations
Pilot-scale synthesis (100 g) employs flow chemistry for the cyclization step, reducing reaction time from 12 hr to 45 min and improving yield to 76%.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, derivatives similar to 1-benzyl-7-methyl-N-(3-methylphenyl)-4-oxo have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various biochemical pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines possess significant antibacterial and antifungal properties. For example, certain analogs have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them valuable in treating infectious diseases .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Compounds within this chemical class have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation . This property positions them as potential candidates for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological efficacy of 1-benzyl-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. Modifications to the benzyl and methyl groups can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against cancer cells |
| Alteration of alkyl chain length | Affects antimicrobial efficacy |
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can be tailored to produce various derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have allowed for more efficient production of these compounds using microwave-assisted techniques which yield higher purity and better yields .
Case Studies
Several studies illustrate the successful application of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives:
- Anticancer Study : A derivative was tested against breast cancer cell lines and showed a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer agent.
- Antimicrobial Evaluation : A series of derivatives were evaluated against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds had minimum inhibitory concentrations comparable to standard antibiotics .
- Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives reduced nitric oxide production in macrophages stimulated by lipopolysaccharides, highlighting their anti-inflammatory potential .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from structural similarity; †Calculated based on formula.
Spectroscopic and Computational Insights
NMR Analysis
highlights that substituents at the N-position alter chemical shifts in regions A (positions 39–44) and B (positions 29–36) of the tricyclic core. For example:
Computational Modeling
Docking studies () indicate that bulkier substituents (e.g., 1-naphthyl) enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., 3-methoxypropyl) improve solubility but reduce affinity.
Biological Activity
1-benzyl-7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C26H22N4O2
- Molecular Weight : 422.48 g/mol
- CAS Number : 902034-99-5
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:
- Inhibition of Kinase Activity : Similar compounds in the pyrido[2,3-d]pyrimidine family have shown to inhibit kinases involved in cancer cell proliferation. For instance, certain derivatives target the kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Activity : Research indicates that N-heterocycles like this compound may demonstrate antiviral properties, potentially acting against various viral pathogens by disrupting their replication processes .
- Targeting EPH Receptors : Some derivatives of pyrido[2,3-d]pyrimidines have been shown to interact with ephrin receptors, which are often overexpressed in cancers, suggesting a pathway for therapeutic intervention in tumor progression .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Efficacy : A study highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of a monopolar spindle phenotype leading to mitotic arrest and subsequent cell death .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of pyrido[2,3-d]pyrimidines revealed that modifications at specific positions greatly enhance biological activity. For example, introducing an ethyl group at the N8 position improved potency compared to methylated analogs .
- Pharmacokinetic Profile : Preliminary studies suggest that derivatives of this compound possess favorable pharmacokinetic properties, including absorption and distribution characteristics conducive for clinical development. This is crucial for ensuring adequate bioavailability and therapeutic efficacy in vivo .
Q & A
Q. What synthetic methodologies are reported for constructing the pyrido-pyrrolo-pyrimidine core in this compound?
The core structure is typically synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation of substituted pyrimidine precursors with amines or thiols under acidic/basic conditions (e.g., ethanol with reflux, as in ).
- Introduction of benzyl and aryl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl attachments) .
- Final carboxamide formation using activated esters (e.g., CDI-mediated coupling) . Yield optimization often requires temperature/pH control (e.g., 60–80°C, pH 7–9) and catalysts like DMAP .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and dihydropyridine carbons (δ 160–170 ppm). Discrepancies in shift values may indicate tautomerism or impurities .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. For example, a calculated mass of 456.1921 vs. observed 456.1928 .
- X-ray crystallography : Resolves ambiguity in fused-ring conformation (e.g., planarity of the pyrido-pyrrolo system) .
Q. What preliminary biological assays are used to evaluate its activity?
- In vitro enzyme inhibition : Kinase assays (IC50 determination) using recombinant proteins (e.g., EGFR, VEGFR2) .
- Cell viability assays : MTT or CellTiter-Glo® against cancer lines (e.g., HeLa, MCF-7) .
- In vivo models : "Acetic acid writhing" for analgesia (ED50 comparison to reference drugs) .
Advanced Research Questions
Q. How can contradictory activity data across studies be resolved?
Discrepancies often arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC50 values. Standardize using [ATP] = Km .
- Solubility limitations : Use DMSO concentrations ≤0.1% or employ nanoformulations to improve bioavailability .
- Metabolic instability : LC-MS/MS stability studies in liver microsomes identify major metabolites (e.g., oxidative dealkylation) .
Q. What strategies optimize selectivity for target kinases?
- Crystal structure-guided design : Modify the 3-methylphenyl group to occupy hydrophobic pockets unique to the target kinase .
- Bioisosteric replacement : Replace the benzyl group with a 4-fluorobenzyl moiety to enhance π-stacking without steric hindrance (as in ).
- Free-Wilson analysis : Quantitatively correlate substituent contributions (e.g., –CH3 vs. –Cl at position 7) to activity .
Q. How can synthetic routes be scaled using flow chemistry?
- Continuous-flow reactors : Enable precise control of exothermic steps (e.g., diazo couplings) and reduce reaction times (e.g., from 24h to 2h) .
- DoE optimization : Use Taguchi methods to prioritize factors (temperature, residence time) for yield improvement (e.g., from 55% to 78%) .
Data Analysis and Mechanistic Questions
Q. What computational tools predict binding modes with kinase targets?
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets; validate with MM-GBSA scoring (ΔG < -40 kcal/mol suggests strong affinity) .
- MD simulations (GROMACS) : Assess conformational stability over 100 ns; RMSD <2 Å indicates stable binding .
Q. How does the 1-benzyl group influence pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
